molecular formula C20H26O11 B162276 Yadanziolide B CAS No. 95258-13-2

Yadanziolide B

Cat. No. B162276
CAS RN: 95258-13-2
M. Wt: 442.4 g/mol
InChI Key: QPBBQXZJTIVCTO-VWXLKGNHSA-N
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Description

Yadanziolide B is a natural quassinoid . It is a potential H5N1 neuraminidase inhibitor . It is derived from the fruit of the Brucea javanica (L.) Merr, a plant in the Simaroubaceae family .


Molecular Structure Analysis

The molecular weight of Yadanziolide B is 442.41 . Its molecular formula is C20H26O11 . The structure of Yadanziolide B includes 12 defined stereocentres .


Physical And Chemical Properties Analysis

Yadanziolide B is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored at -20°C for long term (3 years) and at 4°C for short term (2 years) .

Scientific Research Applications

Biomedical Applications

  • Anticancer Activity : Yadanziolide B, a quassinoid found in Brucea javanica, has been shown to exhibit cytotoxic activities against cancer cells. For instance, it demonstrated significant effects in an in vitro study on human promyelocytic leukemia (HL-60) cells (Su et al., 2002). Additionally, another study highlighted its cytotoxic activities, specifically identifying IC50 values, indicating its potential as an anticancer agent (Chen et al., 2011).

  • Antiviral Properties : The compound has also been identified for its antiviral activities, particularly against the tobacco mosaic virus (TMV). This was revealed through screening studies where yadanziolide B and other quassinoids showed potent anti-TMV activity (Yan et al., 2010).

  • Antibabesial Activity : Another study focused on the screening of Indonesian medicinal plants for antibabesial activity, identifying Brucea javanica and its constituents, including yadanziolide B, as potent inhibitors of parasite growth (Subeki et al., 2007).

Mechanism of Action Studies

  • Network Pharmacology Analysis : A study using network pharmacology approaches investigated the molecular mechanism of Brucea javanica, which contains yadanziolide B, in treating diseases. It identified potential ingredient-target interactions, suggesting a systematic understanding of the herb's pharmacological power (Zhang et al., 2014).

  • Exploring Action Mechanisms : In the treatment of glioblastoma, a study explored the molecular mechanism of Yadanzi (Brucea javanica), highlighting potential action targets and suggesting a role in tumor immune response (Zhao & Si, 2021).

Traditional Medicine and Ethnopharmacology

  • Traditional Uses : The seeds of Brucea javanica, containing yadanziolide B, have been traditionally used in Chinese medicine for treating various conditions like inflammation and cancer (Yang et al., 2013).

properties

IUPAC Name

(1R,2R,3R,6S,7R,8S,12S,13S,14R,15R,16S,17R)-2,3,7,12,15,16-hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O11/c1-6-3-7(22)12(25)17(2)8(6)9(23)15-18-5-30-19(4-21,13(26)10(24)11(17)18)20(18,29)14(27)16(28)31-15/h3,8-15,21,23-27,29H,4-5H2,1-2H3/t8-,9-,10-,11-,12-,13+,14+,15-,17+,18+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBBQXZJTIVCTO-VWXLKGNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C2(C1C(C3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1[C@H]([C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)CO)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yadanziolide B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
S Yoshimura, T Sakaki, M Ishibashi… - Chemical and …, 1984 - jstage.jst.go.jp
… These observations suggest that the structure of yadanziolide B (2) is 6—hydroxysubstituted yadanziolide A. On irradiation at 6 5.67 due to H—7, the double— doublet signal at 6 4.20 …
Number of citations: 27 www.jstage.jst.go.jp
H Chen, J Bai, ZF Fang, SS Yu, SG Ma… - Journal of natural …, 2011 - ACS Publications
… , bruceollines H–N (1–7), three new quassinoids, yadanziolides T–V (10–12), and four known analogues, bruceolline E (8), bruceolline F (9), bruceine D (13), and yadanziolide B (14), …
Number of citations: 109 pubs.acs.org
S Yoshimura, T Sakaki, M Ishibashi… - Bulletin of the …, 1985 - journal.csj.jp
… suggest that the structure of yadanziolide B (2) is 6-hydroxy-… Yadanziolide B (2) was acetylated with acetic anhydride in … Thus the structure of yadanziolide B (2) was concluded to be …
Number of citations: 57 www.journal.csj.jp
RF Nuwarda, ZM Ramadhania… - Indonesian Journal of …, 2020 - 111.223.252.120
… dehydrobruceine A, dehydrobruceine B, dehydrobrusatol, yadanziolide A, and yadanziolide B.Although it has been reported that B. javanica possesses antiviral activity, there is still very …
Number of citations: 7 111.223.252.120
L Zhao, C Li, Y Zhang, Q Wen… - Anti-Cancer Agents in …, 2014 - ingentaconnect.com
In this review, the literature data on recent advances of the medicinal plant Brucea javanica (L.) Merr. (Simaroubaceae), both phytochemical and biological investigations, are compiled. …
Number of citations: 57 www.ingentaconnect.com
KA Bharati, HB Singh - NeBIO Int J Environ Biodiv, 2012 - researchgate.net
… compounds like 11-Hydroxycanthin-6-one, Hydroxy11-methoxycarthin-6-one, Canthin-6-one, Yadanziolides TV 10, Bruceine D and Yadanziolide B isolated from Brucea mollis have …
Number of citations: 14 www.researchgate.net
SI da Silva Boeno, M de Souza Passos, M Félix… - Studies in Natural …, 2021 - Elsevier
Quassinoids are secondary metabolites that characteristically belong to the Simaroubaceae family. These compounds have called attention because they are responsible for a wide …
Number of citations: 2 www.sciencedirect.com
MF Roberts - Medicinal and Aromatic Plants VI, 1994 - Springer
Brucea (Simaroubaceae) is a widely distributed genus occurring in tropical Africa and tropical Asia. Brucea species are very bitter monoecius or dioecius shrubs or small trees ranging …
Number of citations: 4 link.springer.com
Y Du, Z Cheng, P Zhao, X Huang, S Song - 亚洲传统医药, 2017 - asianjtm.syphu.edu.cn
… In addition, several yadanziolides were isolated from this plant, including yadanziolide A (38) [9], yadanziolide B (39) [23], and yadanziolide C (40) [24]. Plenty of glycosides were also …
Number of citations: 3 asianjtm.syphu.edu.cn
Z Li, J Ruan, F Sun, J Yan, J Wang, Z Zhang… - Chemical and …, 2019 - jstage.jst.go.jp
Quassinoids, one kind of triterpenoids with multiple bioactivities such as anti-cancer, anti-malarial, anti-oxidative, anti-microbial, anti-diabetic, anti-viral, and anti-inflammatory effects, …
Number of citations: 23 www.jstage.jst.go.jp

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